molecular formula C16H15BrO4S B2464156 3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2415455-30-8

3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No. B2464156
CAS RN: 2415455-30-8
M. Wt: 383.26
InChI Key: QAHSAGPPMJHPKT-UHFFFAOYSA-N
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Description

3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C16H15BrO4S . Its average mass is 383.257 Da and its monoisotopic mass is 381.987427 Da .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The sulfonation of phenyl hydrogen sulfates, including derivatives of 3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, is crucial in forming various sulfonic acids and hydrogen sulfates, essential intermediates in organic synthesis and industrial applications (Wit, Cerfontain, & Woldhuis, 2010).

  • Smiles rearrangement, a fundamental reaction in organic chemistry, is utilized in synthesizing phenothiazines from compounds related to this compound. This process is crucial in pharmaceutical research and development, especially for compounds with significant pharmacological activities (Sharma, Gupta, Gautam, & Gupta, 2002).

Polymer Chemistry

  • The compound is used in the synthesis of advanced polymer materials. For example, poly(arylene ether sulfone)s incorporating 3,5-dimethylphenyl groups are synthesized for applications in anion exchange membranes. These materials show promise in energy applications, such as fuel cells and water purification systems (Wang, Shen, Chang, Xiaoyan, & Li, 2015).

properties

IUPAC Name

(3-acetylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4S/c1-10-7-11(2)16(9-15(10)17)22(19,20)21-14-6-4-5-13(8-14)12(3)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHSAGPPMJHPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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